molecular formula C21H20N6 B3592752 1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3592752
M. Wt: 356.4 g/mol
InChI Key: AUGCZKCBBOOROY-UHFFFAOYSA-N
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Description

1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, and a phenylpiperazine moiety, which is often associated with psychoactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperazine with a suitable pyrazolo[3,4-d]pyrimidine precursor in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol . The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles or nucleophiles in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core and a phenylpiperazine moiety. This combination imparts distinct biological activities and potential therapeutic applications, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-phenyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6/c1-3-7-17(8-4-1)25-11-13-26(14-12-25)20-19-15-24-27(21(19)23-16-22-20)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGCZKCBBOOROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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